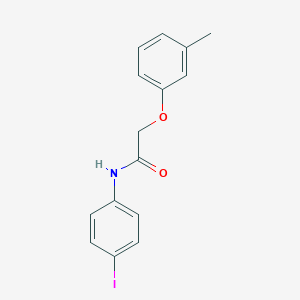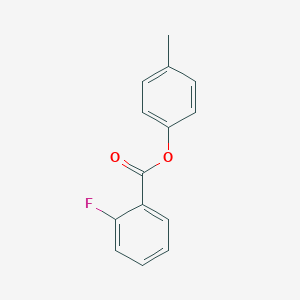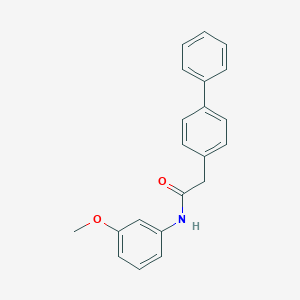
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of nicotinonitrile derivatives and has shown promising results in various preclinical studies.
作用机制
The mechanism of action of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile is not fully understood. However, it has been suggested that 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also been shown to modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been shown to have various biochemical and physiological effects. In animal studies, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also been shown to improve cognitive function in animal models of neurodegenerative disorders.
实验室实验的优点和局限性
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal lab conditions. However, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has some limitations as well. Its solubility in water is low, which can limit its use in certain experiments. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile. Firstly, more preclinical studies are needed to better understand its mechanism of action and potential therapeutic applications. Furthermore, clinical trials are needed to evaluate the safety and efficacy of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile in humans. Additionally, the development of more water-soluble derivatives of 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile is a promising compound with potential therapeutic applications in various diseases. Its easy synthesis method, high purity, and stable nature make it an attractive compound for lab experiments. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile can be synthesized using a simple one-pot reaction between 2-bromo-4,6-di(2-thienyl)nicotinonitrile and ethanethiol in the presence of a base. The reaction yields 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile with a purity of over 99%.
科学研究应用
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In preclinical studies, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has shown potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, 2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile has also shown anti-inflammatory and neuroprotective effects in animal models.
属性
产品名称 |
2-(Ethylsulfanyl)-4,6-di(2-thienyl)nicotinonitrile |
|---|---|
分子式 |
C16H12N2S3 |
分子量 |
328.5 g/mol |
IUPAC 名称 |
2-ethylsulfanyl-4,6-dithiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H12N2S3/c1-2-19-16-12(10-17)11(14-5-3-7-20-14)9-13(18-16)15-6-4-8-21-15/h3-9H,2H2,1H3 |
InChI 键 |
ZNJWKWCEJCWANI-UHFFFAOYSA-N |
SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N |
规范 SMILES |
CCSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=CS3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-[(4-carbamoylphenyl)carbamoyl]benzoate](/img/structure/B269443.png)
![3-[(4-Chlorobenzoyl)amino]benzamide](/img/structure/B269444.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)






![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)

